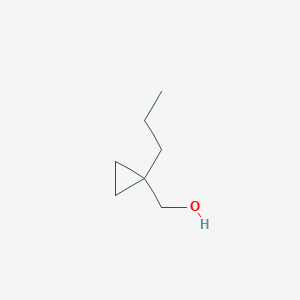

(1-Propylcyclopropyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-propylcyclopropyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-3-7(6-8)4-5-7/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDQPTDAKYKATD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Directed Metalation:

In reactions involving directing groups, the hydroxymethyl group of (1-Propylcyclopropyl)methanol could potentially be modified to install a directing group. This group would then coordinate to a metal catalyst, bringing it into proximity with specific C-H bonds of the propyl chain. The regioselectivity is then determined by the length and geometry of the linker between the directing group and the metal center. For instance, a directing group designed to form a six-membered metallacycle would favor functionalization at the γ-position of the propyl group. Research on the site-selective and stereoselective C-H functionalization of N-cyclopropylamides via directed remote lithiation has demonstrated clean β-lithiation, showcasing the potential for high regioselectivity with appropriate directing groups. nih.govaalto.fi

Radical Mediated Functionalization:

Radical-mediated reactions, often initiated by photoredox catalysis or radical initiators, can achieve remote functionalization through hydrogen atom transfer (HAT) processes. In the case of (1-Propylcyclopropyl)methanol, an alkoxy radical could be generated from the hydroxyl group. This radical could then abstract a hydrogen atom from the propyl chain via an intramolecular 1,5- or 1,6-HAT. A 1,5-HAT would lead to a radical at the γ-position (C3') of the propyl group, which could then be trapped by a functionalizing agent. This approach has been shown to be effective for the γ-arylation of aliphatic alcohols. nih.govresearchgate.net The regioselectivity is generally high for the γ-position due to the thermodynamic stability of the six-membered transition state involved in the 1,5-HAT.

Palladium Catalyzed C H Activation:

Palladium catalysis is a powerful tool for C-H functionalization. While often used for the functionalization of sp² C-H bonds, methods for sp³ C-H activation are also being developed. For (1-Propylcyclopropyl)methanol, a directing group would likely be necessary to achieve regioselective functionalization of the propyl chain. Without a directing group, achieving selectivity between the different C-H bonds of the propyl group and the cyclopropane (B1198618) ring would be challenging. Studies on the palladium-catalyzed oxidative functionalization of cyclopropanes with directing groups have shown that both C-H functionalization and C-C activation of the cyclopropane ring can occur, with the outcome being highly dependent on the substrate and oxidant. nih.govnih.gov

Hypothetical Regioselectivity Data

In the absence of experimental data for this compound, a hypothetical data table can be constructed to illustrate the expected regioselectivity based on the general principles of common remote functionalization reactions.

| Reaction Type | Catalyst/Reagent | Directing Group (Hypothetical) | Predicted Major Regioisomer | Predicted Minor Regioisomer(s) |

| Directed C-H Functionalization | Palladium(II) Acetate | Picolinamide | γ-Functionalized | β-Functionalized |

| Radical-Mediated (Hofmann-Löffler-Freytag type) | N-Iodosuccinimide, Light | None | γ-Functionalized | β-Functionalized, δ-Functionalized (from propyl chain) |

| Directed Lithiation | s-BuLi/TMEDA | Carbamate | β-Functionalized (on cyclopropane ring) | Other cyclopropane C-H positions |

It is crucial to emphasize that the information presented here is based on analogous systems and general principles of chemical reactivity. Dedicated experimental studies on this compound are necessary to determine the actual regioselectivity in its remote functionalization reactions.

Mechanistic Investigations of 1 Propylcyclopropyl Methanol Transformations

Elucidation of Reaction Pathways for Cyclopropylcarbinyl Rearrangements

The transformation of (1-Propylcyclopropyl)methanol under acidic conditions or via solvolysis of a corresponding derivative proceeds through the formation of a (1-propylcyclopropyl)methyl cation. This carbocation is not a static entity but rather the entry point to a complex potential energy surface connecting several isomeric cationic intermediates. The elucidation of the reaction pathways from this initial cation is critical to understanding and predicting the final product distribution.

The ionization of this compound or its derivatives generates the (1-propylcyclopropyl)carbinyl cation. This species is at the crossroads of several potential rearrangement pathways, primarily involving the opening of the strained cyclopropane (B1198618) ring. The key carbocationic intermediates that can be formed include:

Homoallyl Cation: A direct ring-opening of the cyclopropylcarbinyl cation can lead to a homoallylic cation. The position of the double bond in the resulting open-chain structure is influenced by the substitution pattern.

Cyclobutyl Cation: A rearrangement can also lead to the formation of a more stable, albeit still strained, cyclobutyl cation.

Bicyclobutonium Ion: This non-classical carbocation, characterized by a delocalized positive charge over a bicyclic structure, is often a key intermediate in the interconversion of cyclopropylcarbinyl, cyclobutyl, and homoallyl cations.

Recent theoretical studies on substituted cyclopropylcarbinyl systems provide a framework for predicting the relative stabilities of these intermediates. Density Functional Theory (DFT) and high-level coupled-cluster calculations (DLPNO-CCSD(T)) on various substituted C4H7+ cations have shown that the substitution pattern dramatically influences the potential energy surface. nih.govresearchgate.net For a 1-alkyl substituted cyclopropylcarbinyl cation, such as the one derived from this compound, the alkyl group is positioned at the C1 carbon of the cyclopropylcarbinyl system. Theoretical models indicate that electron-donating groups at this C1 position strongly favor the stability of the cyclopropylcarbinyl (CPC) structure itself over other isomeric forms like the bicyclobutonium (BCB) or homoallyl (HA) cations. nih.govresearchgate.netchemrxiv.org

The relative energies of these intermediates dictate the favorability of different reaction pathways. The following table, based on theoretical predictions for alkyl-substituted systems, illustrates the expected energetic landscape for the (1-propylcyclopropyl)methyl cation system.

| Cationic Intermediate | General Structure | Expected Relative Stability for 1-Propyl Substitution | Factors Influencing Stability |

| (1-Propylcyclopropyl)carbinyl | High | Stabilized by the electron-donating propyl group at C1. | |

| Homoallyl | Lower | Less stabilization from the propyl group compared to the CPC structure. | |

| Cyclobutyl | Variable | Stability is sensitive to the substitution pattern on the four-membered ring. | |

| Bicyclobutonium | Lower | Generally destabilized by increased substitution, except for donating groups at the C2 position. nih.govresearchgate.netchemrxiv.org |

This table is generated based on theoretical models of alkyl-substituted cyclopropylcarbinyl cation systems.

A central question in the rearrangement of cyclopropylcarbinyl systems is whether the ring-opening and nucleophilic attack occur in a single, concerted step or through a stepwise process involving discrete carbocationic intermediates. The evidence for many cyclopropylcarbinyl rearrangements points towards a stepwise mechanism. tubitak.gov.tr The formation of a carbocation allows for the possibility of multiple rearrangements before the final product is formed.

In the case of this compound transformations, the reaction would be initiated by the formation of the (1-propylcyclopropyl)methyl cation. This cation can then exist for a finite lifetime, during which it can undergo rearrangement to the aforementioned homoallyl, cyclobutyl, or bicyclobutonium intermediates. The final product is then formed by the capture of a nucleophile by one of these cationic species. The observation of a mixture of products, which is common in such reactions, is strong evidence for a stepwise mechanism, as a concerted process would be expected to lead to a single, specific product.

The distribution of products in the rearrangement of this compound is ultimately governed by the relative energies of the transition states leading from the various carbocationic intermediates to the final products. The Curtin-Hammett principle is applicable here, stating that the product ratio is determined by the difference in the free energies of the transition states, not the relative populations of the ground-state conformers or intermediates.

The stereoselectivity of the reaction is also dictated by the geometry of the transition states. For instance, the attack of a nucleophile on a carbocationic intermediate will proceed through a transition state where the nucleophile approaches from a specific trajectory. The steric and electronic properties of the substituents on the carbocation will influence the favored direction of approach, thus determining the stereochemistry of the final product. In reactions involving non-classical intermediates like the bicyclobutonium ion, the stereochemical outcome can be highly specific, as the nucleophile may be constrained to attack from a particular face of the ion. nih.govresearchgate.net

Influence of Substituent Effects on Reactivity and Mechanism

The propyl group at the C1 position of the cyclopropyl (B3062369) ring in this compound exerts a significant influence on both the reactivity of the molecule and the operative reaction mechanism. These effects can be broadly categorized as electronic and steric.

The propyl group is an electron-donating group (EDG) through an inductive effect. This has a profound impact on the stability of the key carbocationic intermediate. The electron-donating nature of the propyl group at the C1 position directly stabilizes the adjacent positive charge in the (1-propylcyclopropyl)carbinyl cation.

Theoretical studies have demonstrated a strong correlation between the electronic nature of the substituent at C1 and the stability of the cyclopropylcarbinyl cation. nih.govresearchgate.net Electron-donating groups significantly stabilize the CPC structure relative to other potential intermediates. This stabilization has two major consequences for the transformations of this compound:

Increased Reaction Rate: The enhanced stability of the initial carbocation intermediate lowers the activation energy for its formation. This would be expected to lead to a faster rate of solvolysis or acid-catalyzed rearrangement compared to an unsubstituted cyclopropylmethanol (B32771).

Influence on Reaction Pathways: The pronounced stabilization of the (1-propylcyclopropyl)carbinyl cation may make it a more persistent intermediate, potentially influencing the subsequent rearrangement pathways. By favoring the CPC structure, the propyl group may steer the reaction towards products derived directly from this cation, as opposed to those formed from more rearranged intermediates.

The following table summarizes the expected electronic effects of the propyl group on the key cationic intermediates.

| Cationic Intermediate | Effect of 1-Propyl Group (Electronic) | Consequence |

| (1-Propylcyclopropyl)carbinyl | Strong stabilization | Increased rate of formation; favored intermediate. |

| Homoallyl | Moderate stabilization | Less favored pathway compared to CPC persistence. |

| Cyclobutyl | Variable | Effect depends on the position of the propyl group after rearrangement. |

| Bicyclobutonium | Destabilization (relative to CPC) | Less likely to be a major contributing intermediate. nih.govresearchgate.netchemrxiv.org |

This table is generated based on theoretical models of alkyl-substituted cyclopropylcarbinyl cation systems.

While electronic effects are often dominant, steric factors also play a crucial role in the transformations of this compound. The propyl group, although not exceptionally bulky, does introduce a degree of steric hindrance around the reaction center. This steric bulk can influence several aspects of the reaction:

Transition State Geometries: The steric presence of the propyl group will affect the geometry of the transition states for both the formation and subsequent reactions of the carbocationic intermediates. This can influence the stereochemical outcome of the reaction.

Relative Stability of Intermediates: Steric interactions can destabilize certain conformations or intermediates. For example, theoretical models suggest that increased substitution generally disfavors the more compact bicyclobutonium structure compared to the more open cyclopropylcarbinyl cation. nih.govresearchgate.netchemrxiv.org The propyl group would contribute to this steric destabilization of the BCB intermediate.

Nucleophilic Attack: The approach of a nucleophile to any of the carbocationic intermediates will be sterically hindered to some extent by both the propyl group and the cyclopropyl ring itself. This can affect the rate of product formation and may favor attack from the less hindered face of the carbocation.

The interplay of these steric and electronic effects ultimately dictates the complex reactivity of this compound and its derivatives, making it a rich system for mechanistic investigation.

Catalytic Mechanisms for this compound Transformations

The catalytic transformations of this compound often involve sophisticated mechanisms that leverage the unique reactivity of the cyclopropyl group. The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, which can be guided by various catalysts to yield a range of valuable products. Mechanistic investigations have centered on understanding how different catalysts interact with the substrate to control the reaction pathway, regioselectivity, and stereoselectivity. These studies are crucial for the rational design of synthetic routes and the development of new catalytic systems. The transformations are typically initiated by the activation of the hydroxyl group, which then facilitates the rearrangement of the cyclopropyl ring.

Role of Specific Catalysts (e.g., Gold, Indium Triflate) in Rearrangements

The rearrangement of cyclopropylmethanols, including this compound, is a powerful method for constructing complex molecular architectures. The choice of catalyst is paramount in directing the outcome of these reactions. Gold and indium triflate have emerged as particularly effective catalysts, each operating through distinct mechanistic pathways.

Gold Catalysis: Gold catalysts, particularly cationic gold(I) complexes, are known for their high affinity for carbon-carbon multiple bonds (alkynophilicity) and their ability to act as soft Lewis acids. nih.gov In the context of cyclopropylmethanol rearrangements, gold catalysts typically activate the molecule, leading to the formation of highly reactive intermediates. While direct gold-catalyzed rearrangements of saturated cyclopropylmethanols are less common than those of their unsaturated (e.g., alkynyl) counterparts, the principles of gold catalysis can be extended. The mechanism is believed to involve the coordination of the gold catalyst to the hydroxyl group, which enhances its leaving group ability. This is followed by a rearrangement cascade.

A key intermediate often invoked in gold-catalyzed reactions of related systems is a cyclopropyl gold(I) carbene-like species. nih.gov In a potential pathway for a substituted cyclopropylmethanol, the gold catalyst could facilitate a ring-expansion or fragmentation process. This proceeds through the formation of a stabilized carbocationic intermediate after the initial ring-opening. The high electrophilicity of the gold(I) center plays a crucial role in stabilizing these cationic intermediates. nih.gov For instance, the interaction of a gold catalyst with a cyclopropylmethanol can lead to ionization of the alcohol and subsequent opening of the cyclopropyl ring. wikipedia.org

Indium Triflate Catalysis: Indium triflate, In(OTf)₃, is a versatile Lewis acid catalyst that has proven effective in promoting the rearrangement of aryl-substituted cyclopropyl carbinols. organic-chemistry.org The mechanism of action for indium triflate involves its Lewis acidic nature, where the indium center coordinates to the oxygen atom of the hydroxyl group. This coordination polarizes the carbon-oxygen bond, making the hydroxyl group a better leaving group. organic-chemistry.org

The departure of the activated hydroxyl group is accompanied by the cleavage of a bond within the cyclopropane ring. This process is facilitated by the release of ring strain and results in the formation of a stable carbocation intermediate. For aryl-substituted cyclopropyl carbinols, this intermediate is a benzylic carbonium ion. organic-chemistry.org In the case of this compound, the cleavage would lead to a homoallylic cation, which can then undergo further reaction, such as trapping by a nucleophile or rearrangement to form a conjugated diene. The reaction conditions are generally mild, and the process is often highly stereoselective. organic-chemistry.org

Below is a table summarizing the proposed catalytic roles and intermediates for gold and indium triflate in the rearrangement of cyclopropylmethanols.

| Catalyst | Proposed Role | Key Intermediate | Typical Product Type |

| Gold (I) Complexes | Soft Lewis acid, π-acid | Cyclopropyl gold(I) carbene-like species, stabilized carbocations | Rearranged carbon skeletons, furans (from alkynyl epoxides) wikipedia.org |

| Indium Triflate | Hard Lewis acid | Homoallylic carbocation | Conjugated dienes, ring-opened products organic-chemistry.org |

Mechanism of Asymmetric Catalysis in Synthesis and Transformations

Asymmetric catalysis is essential for the synthesis of enantiomerically pure compounds, which is of paramount importance in fields such as pharmaceuticals and materials science. For this compound, asymmetric catalysis can be applied either in its synthesis to create a specific enantiomer or in its subsequent transformations to generate new chiral centers with high stereocontrol.

Asymmetric Synthesis: The asymmetric synthesis of chiral cyclopropanes, including precursors to this compound, can be achieved through various catalytic methods. One prominent strategy is the metal-catalyzed cyclopropanation of alkenes with diazo compounds. wikipedia.org In these reactions, a chiral ligand coordinates to a metal center (e.g., rhodium, copper), creating a chiral catalytic environment. The catalyst then reacts with the diazo compound to form a metal-carbene intermediate. The chiral ligands surrounding the metal center direct the approach of the alkene, leading to the formation of one enantiomer of the cyclopropane product in excess. The enantioselectivity is governed by steric and electronic interactions in the transition state. mdpi.com

Another approach is the asymmetric ring-opening of cyclopropyl ketones or similar precursors with various nucleophiles, catalyzed by a chiral Lewis acid complex, such as a chiral N,N'-dioxide-scandium(III) complex. researchgate.net This method allows for the installation of new functional groups with high enantioselectivity.

Asymmetric Transformations via Kinetic Resolution: For a racemic mixture of this compound, asymmetric transformations can be achieved through a process known as kinetic resolution. In enzymatic kinetic resolution, an enzyme, typically a lipase (B570770), selectively catalyzes a reaction on one of the enantiomers at a much faster rate than the other. wikipedia.org For example, in an acylation reaction, the enzyme will preferentially acylate one enantiomer, allowing for the separation of the faster-reacting acylated product from the unreacted, enantiomerically enriched alcohol. nih.gov

The mechanism of lipase-catalyzed resolution relies on the formation of a tetrahedral intermediate within the enzyme's active site. The chiral environment of the active site leads to a diastereomeric relationship between the enzyme and each enantiomer of the substrate. This results in a lower activation energy for the reaction of one enantiomer, leading to the observed selectivity. The efficiency of such a resolution is often described by the enantiomeric ratio (E).

Below is a table illustrating the principles of different asymmetric catalytic approaches relevant to this compound.

| Catalytic Approach | Principle | Example Catalyst/Reagent | Outcome for this compound |

| Asymmetric Cyclopropanation | A chiral catalyst directs the stereochemical outcome of the ring formation. | Chiral Rhodium or Copper complexes | Enantiomerically enriched cyclopropane precursors. |

| Asymmetric Ring-Opening | A chiral Lewis acid catalyzes the nucleophilic attack on a cyclopropyl precursor. | Chiral N,N'-Dioxide-Scandium(III) complex | Enantiomerically enriched ring-opened products. researchgate.net |

| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer of the racemic alcohol. | Lipase (e.g., Novozym 435) | Separation of enantiomers, yielding one enantiomer as the alcohol and the other as an ester. nih.gov |

Stereochemical Aspects in the Chemistry of 1 Propylcyclopropyl Methanol

Control of Stereochemistry in the Synthesis of (1-Propylcyclopropyl)methanol

Achieving stereocontrol in the synthesis of this compound involves the use of specialized synthetic strategies that can selectively produce a desired stereoisomer. These methods are broadly categorized as enantioselective and diastereoselective syntheses.

The asymmetric synthesis of chiral cyclopropanes, including cyclopropyl (B3062369) alcohols, is a well-developed field in organic chemistry. rochester.edu These methods are essential for obtaining enantiomerically pure this compound. Key strategies include the cyclopropanation of allylic alcohols or the asymmetric reduction of corresponding cyclopropyl ketones.

Common approaches for stereoselective cyclopropanation include:

Transition-metal-catalyzed reactions: The decomposition of diazo compounds in the presence of a chiral catalyst and an appropriate olefin is a powerful method for creating chiral cyclopropanes. unl.pt

Halomethyl-metal-mediated cyclopropanations: Reagents like those used in the Simmons-Smith reaction can be modified with chiral auxiliaries to induce stereoselectivity. unl.pt

Nucleophilic addition-ring closure sequences: This involves the reaction of a Michael acceptor with a nucleophile, followed by an intramolecular ring closure. unl.pt

Chemoenzymatic strategies: Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze highly diastereo- and enantioselective cyclopropanations to produce chiral cyclopropyl ketones, which can then be reduced to the corresponding alcohols. rochester.edurochester.edu

For instance, an engineered myoglobin catalyst has been shown to be effective in the cyclopropanation of various vinylarenes with high stereoselectivity. rochester.edu Similarly, a chiral rhodium complex has been successfully used in the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, yielding optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org While not specific to this compound, these methodologies represent the state-of-the-art for accessing such chiral building blocks.

The choice of chiral ligands and catalysts is paramount in asymmetric synthesis to achieve high levels of enantioselectivity. masterorganicchemistry.com These chiral molecules create a asymmetric environment around the reacting species, favoring the formation of one enantiomer over the other.

In transition-metal-catalyzed cyclopropanations, ligands such as chiral phosphanyl-oxazolines (PHOX) have been developed. beilstein-journals.org These ligands coordinate to the metal center (e.g., palladium or rhodium), creating a chiral catalyst that can effectively control the stereochemical outcome of the reaction. The rigid backbone of ligands like cyclopropane-based PHOX can lead to highly efficient and selective catalytic systems. beilstein-journals.org

Enzymes represent another class of highly effective chiral catalysts. Engineered hemoproteins, for example, have emerged as promising systems for asymmetric cyclopropanations. rochester.edu By modifying the amino acid residues within the enzyme's active site, researchers can fine-tune the catalyst's selectivity to favor the production of a specific stereoisomer. rochester.edurochester.edu For example, variants of sperm whale myoglobin have been engineered to construct cyclopropyl ketones with high diastereo- and enantioselectivity. rochester.edu

Table 1: Examples of Chiral Catalysts and Ligands in Asymmetric Cyclopropanation

| Catalyst/Ligand Type | Metal Center (if applicable) | Application Example | Achieved Selectivity | Reference |

|---|---|---|---|---|

| Phosphanyl-oxazoline (PHOX) | Palladium | Asymmetric Heck reaction | High enantioselectivity | beilstein-journals.org |

| Chiral-at-metal Complex | Rhodium(III) | Cyclopropanation with sulfoxonium ylides | ee up to 99%, dr > 20:1 | organic-chemistry.org |

| Engineered Myoglobin | Iron (Heme) | Cyclopropanation of styrenes | 98–99.9% de; 96–99.9% ee | rochester.edu |

Stereospecificity and Stereoselectivity in the Reactions of this compound

Reactions involving this compound or its derivatives can proceed with high degrees of stereospecificity or stereoselectivity, where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com

Cyclopropylcarbinyl systems, such as protonated this compound, are prone to undergo ring-opening rearrangements to form homoallylic cations. The transformation of cyclopropyl methanols into homoallylic halides is a well-studied reaction. tubitak.gov.tr The stereochemistry of the starting alcohol can significantly influence the stereochemical outcome of the rearranged product.

These rearrangements often proceed through cationic intermediates, and the stereochemical course is dependent on the specific reaction conditions and the substitution pattern of the cyclopropane (B1198618) ring. tubitak.gov.tr For example, in some systems, the opening of the cyclopropane ring is followed by further skeletal rearrangements. tubitak.gov.tr The stereoselectivity of these processes is a key consideration, as it can lead to the formation of specific E/Z isomers in the resulting acyclic product. acs.org Computational studies on similar systems have shown that the energy barrier for cleaving different bonds in the cyclopropane ring can differ, leading to a selective ring-opening pathway. acs.org

The existing stereocenter in enantiomerically pure derivatives of this compound can direct the stereochemistry of subsequent reactions, a process known as diastereoselective functionalization. For example, if the hydroxyl group is converted into an ester or ether containing a chiral auxiliary, this new chiral center can influence the facial selectivity of reactions at other sites in the molecule.

Chiral Resolution and Enantiomeric Enrichment Strategies

When an enantioselective synthesis is not feasible or provides a product with low enantiomeric excess, chiral resolution can be employed to separate a racemic mixture of this compound into its individual enantiomers. wikipedia.org

Common methods for chiral resolution include:

Crystallization of Diastereomeric Salts: This is one of the most common techniques. The racemic alcohol is reacted with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The desired diastereomer is then isolated and treated to remove the resolving agent, yielding the enantiomerically pure alcohol. wikipedia.org

Chiral Chromatography: This method involves passing the racemic mixture through a chromatography column that has a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and allowing for their separation. wikipedia.org

Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of this compound, allowing the acylated product and the unreacted alcohol to be separated.

These strategies are fundamental for obtaining the enantiopure forms of chiral molecules like this compound, which is often crucial for their application in fields such as medicinal chemistry and materials science. wikipedia.org

Theoretical and Computational Studies on 1 Propylcyclopropyl Methanol

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are instrumental in elucidating the fundamental structural and electronic properties of (1-Propylcyclopropyl)methanol.

By solving the Kohn-Sham equations, DFT methods can accurately predict the molecule's equilibrium geometry. scienceopen.com These calculations involve optimizing the spatial arrangement of atoms to find the minimum energy conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For this compound, particular attention is given to the geometry of the strained cyclopropyl (B3062369) ring and its connection to the propyl and methanol (B129727) substituents.

Beyond molecular geometry, DFT provides a wealth of information about the electronic properties. The distribution of electron density can be analyzed through methods like Mulliken population analysis or by calculating Natural Bond Orbitals (NBO), revealing partial atomic charges and the nature of chemical bonds. ekb.eg The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.ua

A molecular electrostatic potential (MEP) map can also be generated from DFT calculations. This map illustrates the charge distribution on the molecule's surface, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is invaluable for predicting intermolecular interactions.

Table 1: Calculated Structural and Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value | Unit |

|---|---|---|

| Selected Bond Lengths | ||

| C(ring)-C(ring) | 1.51 | Å |

| C(ring)-C(propyl) | 1.52 | Å |

| C(ring)-C(methanol) | 1.53 | Å |

| C-O | 1.43 | Å |

| O-H | 0.96 | Å |

| Selected Bond Angles | ||

| C(ring)-C(ring)-C(ring) | 60.0 | Degrees |

| C(propyl)-C(ring)-C(methanol) | 118.5 | Degrees |

| C(ring)-C(methanol)-O | 112.0 | Degrees |

| Electronic Properties | ||

| HOMO Energy | -6.85 | eV |

| LUMO Energy | 1.42 | eV |

| HOMO-LUMO Gap | 8.27 | eV |

Computational Modeling of Reaction Mechanisms and Transition States

This compound, like other cyclopropylcarbinol systems, is prone to undergo fascinating rearrangement reactions, particularly under acidic conditions. The protonation of the hydroxyl group leads to the formation of a cyclopropylcarbinyl cation, a non-classical carbocation known for its rapid interconversion with homoallyl and cyclobutyl cations. rsc.org Computational modeling is an essential tool for mapping the potential energy surfaces of these complex reaction pathways. chemrxiv.org

By employing methods such as DFT, researchers can locate and characterize the structures of reactants, intermediates, transition states, and products. mdpi.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating these transition states is critical for understanding the kinetics of a reaction. rsc.org

For the this compound system, computational studies can elucidate the mechanistic details of the cyclopropylcarbinyl rearrangement. This involves calculating the activation energy barriers for competing pathways, such as:

Ring expansion: The cyclopropylcarbinyl cation rearranges to a more stable cyclobutyl cation. beilstein-journals.org

Ring opening: The cation undergoes fragmentation to form a homoallylic cation.

The relative heights of the energy barriers for these pathways determine the product distribution. chemrxiv.org Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the reactant and product intermediates on the potential energy surface.

Table 2: Calculated Activation Energies for Rearrangement of the Protonated this compound Cation

| Reaction Pathway | Transition State | Activation Energy (ΔG‡) |

|---|---|---|

| Ring Expansion to Cyclobutyl Cation | TS1 | 4.5 kcal/mol |

Prediction of Reactivity and Selectivity

Theoretical chemistry offers powerful models to predict the reactivity and selectivity of molecules, moving beyond qualitative descriptions to quantitative predictions. For this compound, these predictions are often based on the electronic structure information derived from quantum chemical calculations. scienceopen.com

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO are central to predicting reactivity. In reactions with electrophiles, the site of attack is often the atom where the HOMO has the largest coefficient (i.e., highest electron density). Conversely, for reactions with nucleophiles, the attack typically occurs at the atom where the LUMO is most localized. dntb.gov.ua

Reactivity Indices: DFT-based reactivity descriptors, also known as conceptual DFT, provide a quantitative measure of reactivity. nih.gov Key indices include:

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile.

Local reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. ekb.eg These indices help in understanding the regioselectivity of reactions involving this compound. Machine learning approaches are also emerging that use these and other calculated properties to build predictive models for chemical reactivity. nih.govrsc.org

Table 3: Conceptual DFT Reactivity Indices for this compound

| Index | Formula | Calculated Value |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -2.715 eV |

| Chemical Hardness (η) | E_LUMO - E_HOMO | 8.27 eV |

Conformational Analysis of this compound and its Intermediates

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations resulting from the rotation around single bonds. Conformational analysis is crucial for understanding a molecule's physical properties and its role in chemical reactions. openochem.org For this compound, conformational flexibility arises from several key rotational axes:

The bond connecting the propyl group to the cyclopropyl ring.

The bond connecting the hydroxymethyl group to the cyclopropyl ring.

The C-C bonds within the n-propyl chain.

The C-O bond of the alcohol.

Computational methods can systematically explore the potential energy surface associated with these rotations. By performing a "relaxed scan," where a specific dihedral angle is varied incrementally and the rest of the molecular geometry is optimized at each step, a one-dimensional potential energy profile can be generated. This reveals the energy of different conformers (rotamers) and the energy barriers separating them.

The most stable conformers are those that minimize steric hindrance and unfavorable electronic interactions. libretexts.org For instance, the orientation of the bulky propyl group relative to the hydroxymethyl group will significantly influence the molecule's preferred shape. The analysis extends to reaction intermediates, such as the cyclopropylcarbinyl cation, where the conformation can dictate the stereochemical outcome of a reaction. nih.gov

Table 4: Relative Energies of Key Conformers of this compound (Rotation about C(ring)-C(methanol) bond)

| Dihedral Angle (O-C-C-Cpropyl) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 60° | Gauche | 0.00 (Global Minimum) |

| 180° | Anti | 0.85 |

| 0° | Eclipsed (Syn-periplanar) | 4.20 (Rotational Barrier) |

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Chemical reactions are profoundly influenced by their environment, particularly the solvent. rsc.org While quantum chemical calculations are often performed in the gas phase or with implicit solvation models, Molecular Dynamics (MD) simulations provide a way to explicitly model the solvent and study its dynamic influence on the solute. nih.gov

MD simulations model the behavior of a system over time by solving Newton's equations of motion for all atoms. In a typical setup, a single molecule of this compound is placed in a box filled with hundreds or thousands of solvent molecules (e.g., water or methanol). The interactions between atoms are described by a force field. For higher accuracy, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used, where the reacting solute is treated with quantum mechanics and the surrounding solvent with a classical force field. ed.ac.uk

These simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute, including the formation and lifetime of hydrogen bonds between the solvent and the hydroxyl group of this compound. nih.gov

Conformational Dynamics: How the solvent affects the conformational preferences and the rates of interconversion between different conformers.

Reaction Dynamics: By simulating the reaction coordinate in the presence of an explicit solvent, one can calculate the potential of mean force (PMF), which is the free energy profile of the reaction in solution. This allows for a more accurate determination of activation barriers and reaction rates, as the solvent can differentially stabilize the reactants, transition states, and products. ugent.be

For the rearrangement of the this compound cation, MD simulations could show how solvent molecules stabilize the charged intermediates and participate in the reaction mechanism. chemrxiv.org

Table 5: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| System Composition | Solute and Solvent | 1 this compound + ~2000 Water Molecules |

| Force Field | Describes interatomic potentials | AMBER (solute), TIP3P (water) |

| Ensemble | Thermodynamic conditions | NPT (Constant Number of particles, Pressure, Temperature) |

| Temperature | System temperature | 298 K |

| Pressure | System pressure | 1 atm |

| Simulation Time | Duration of the simulation | 100 ns |

Applications of 1 Propylcyclopropyl Methanol in Advanced Organic Synthesis

(1-Propylcyclopropyl)methanol as a Versatile Synthetic Building Block

This compound serves as a versatile precursor to a range of functional groups, leveraging the inherent strain of the three-membered ring. The cyclopropylmethyl system can be activated under different conditions to participate in a variety of synthetic transformations. For instance, cyclopropylmethanols, in general, are used in the preparation of other valuable building blocks such as cyclopropyl (B3062369) ketones, cyclopropylamines, and cyclopropylcarbinols with different substitution patterns. nih.gov The oxidation of cyclopropylmethanols can yield cyclopropyl ketones, while their reaction with amines can produce cyclopropylamines. nih.gov Furthermore, they can act as precursors for cyclopropyl aldehydes, which can then be converted to more complex cyclopropylcarbinols. nih.gov

The reactivity of the hydroxyl group allows for its conversion into a good leaving group, facilitating nucleophilic substitution or elimination reactions. More importantly, the interaction of the hydroxyl group with the adjacent cyclopropane (B1198618) ring enables a cascade of reactions, most notably the cyclopropylcarbinyl-homoallyl rearrangement, which is a powerful tool for carbon-carbon bond formation and ring expansion reactions. This reactivity profile makes this compound and related compounds highly valuable in the synthesis of complex organic molecules.

Enantiopure this compound in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While specific studies on the enantioselective synthesis of this compound are not extensively reported, the general strategies for obtaining chiral 1-alkylcyclopropylmethanols are well-established and can be applied to its synthesis. These methods often involve the asymmetric cyclopropanation of alkenes or the enantioselective reduction of the corresponding ketones.

Once obtained in enantiopure form, chiral cyclopropylmethanols become powerful tools in asymmetric synthesis. They can be used as chiral auxiliaries, directing the stereochemical outcome of subsequent reactions. Moreover, their inherent chirality can be transferred to the product in various transformations. For example, the Zr-catalyzed asymmetric carboalumination of alkenes (ZACA reaction) followed by Cu-catalyzed cross-coupling has been used to synthesize chiral isotopomers of 1-alkanols with excellent enantiomeric purity (≥99% ee). nih.gov This methodology could potentially be adapted for the synthesis of enantiopure this compound derivatives. The use of such chiral building blocks is crucial for the synthesis of biologically active molecules where a specific stereoisomer is responsible for the desired therapeutic effect.

Utilization in the Synthesis of Complex Molecular Architectures

The unique reactivity of the cyclopropylcarbinyl system in this compound makes it an excellent starting material for the synthesis of complex polycyclic and heterocyclic structures. The controlled release of ring strain in the cyclopropane ring can drive the formation of larger, more complex ring systems.

A significant application of cyclopropylmethanol (B32771) derivatives is in the synthesis of benzo-fused nitrogen heterocycles, which are common scaffolds in many biologically active compounds. A gold-catalyzed cyclopropyl carbinol rearrangement of 2-tosylaminophenyl cyclopropylmethanols provides an efficient route to 2,3-dihydro-1H-benzo[b]azepines and 2-vinylindolines. nih.gov The reaction pathway is chemoselective, with tertiary alcohols like a this compound analogue leading exclusively to the seven-membered ring products. nih.gov The reaction is thought to proceed through the formation of a tertiary carbocation, which triggers the ring-opening of the cyclopropane, followed by trapping by the tethered aniline (B41778) group. nih.gov

Table 1: Gold-Catalyzed Synthesis of Benzo-Fused Nitrogen Rings from 2-Tosylaminophenyl Cyclopropylmethanols

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | Me | H | 2-Vinylindoline | 85 |

| 2 | Ph | H | 2-Vinylindoline | 82 |

| 3 | Me | Me | 2,3-Dihydro-1H-benzo[b]azepine | 92 |

| 4 | Et | Me | 2,3-Dihydro-1H-benzo[b]azepine | 89 |

Data sourced from Kothandaraman, P. et al. (2011). nih.gov The table demonstrates the chemoselectivity based on the substitution of the cyclopropylmethanol.

While direct methods for the synthesis of (hetero)aryl-fused cyclohexa-1,3-dienes from this compound are not explicitly detailed in the reviewed literature, the underlying cyclopropylcarbinyl rearrangement chemistry suggests its potential in this area. Acid-promoted ring-opening of certain (hetero)aryl cyclopropyl carbinols has been reported to lead to the formation of (hetero)aryl-fused cyclohexa-1,3-dienes. nih.govcapes.gov.br This transformation competes with the formation of α-alkylidene-γ-butyrolactones, with the outcome being dependent on the substitution pattern of the cyclopropyl carbinol. nih.govcapes.gov.br A plausible mechanism involves the formation of a homoallylic cation which can then undergo an intramolecular electrophilic aromatic substitution-type cyclization to afford the fused diene system.

A notable application of cyclopropyl carbinols is the synthesis of α-alkylidene-γ-butyrolactones, a structural motif present in many natural products with significant biological activity. A Bi(OTf)₃-catalyzed ring-opening cyclization of (hetero)aryl cyclopropyl carbinols provides an efficient route to these lactones. nih.govcapes.gov.br The reaction proceeds via the formation of a cyclopropylcarbinyl cation, which undergoes ring-opening and subsequent intramolecular trapping by a neighboring ester group. nih.govcapes.gov.br The reaction generally shows a preference for the formation of the E-isomer of the α-alkylidene-γ-butyrolactone. nih.govcapes.gov.br

Table 2: Bi(OTf)₃-Catalyzed Synthesis of α-Alkylidene-γ-butyrolactones from (Hetero)aryl Cyclopropyl Carbinols

| Entry | Aryl Group | R¹ | R² | Yield (%) | E/Z Ratio |

| 1 | Phenyl | H | H | 85 | 4:1 |

| 2 | 4-Methoxyphenyl | H | H | 89 | 5:1 |

| 3 | 2-Thienyl | H | H | 78 | 3:1 |

| 4 | Phenyl | Me | H | 82 | E only |

Data sourced from Douglas, C. J. et al. (2017). nih.govcapes.gov.br This table illustrates the efficiency and stereoselectivity of the lactonization reaction.

Role in the Development of Novel Methodologies for Carbon-Carbon Bond Formation

The development of new methods for the construction of carbon-carbon bonds is a central theme in organic synthesis. The unique reactivity of the cyclopropylcarbinyl system has been exploited to develop novel C-C bond-forming reactions. The ring strain of the cyclopropane can be harnessed as a driving force for transformations that would otherwise be difficult to achieve.

One such methodology involves the ring-opening of cyclopropyl carbinols to generate homoallylic cations, which can then be trapped by various nucleophiles. This strategy has been used in the synthesis of 1,3-dienes from 1-aryl-2,3-diaroyl cyclopropanes after reduction to the corresponding alcohols. nih.gov The acid-catalyzed treatment of these cyclopropylmethanols leads to ring-opening and fragmentation to afford E,E-1,4-diaryl-1,3-butadienes. nih.gov While this specific example does not directly involve this compound, it highlights the potential of cyclopropylmethanols in generating diene systems through C-C bond cleavage and formation.

Furthermore, photochemical and photocatalytic methods are emerging as powerful tools for generating reactive intermediates for C-C bond formation. nih.gov The application of these methods to cyclopropylmethanol derivatives could open up new avenues for novel C-C bond-forming reactions, taking advantage of the unique electronic properties of the cyclopropane ring under photo-excited conditions.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes to (1-Propylcyclopropyl)methanol

A primary challenge in utilizing this compound is the development of efficient and environmentally benign synthetic methodologies. Current strategies for synthesizing substituted cyclopropylmethanols often rely on multi-step sequences that may not align with the principles of green chemistry. Future research must focus on creating streamlined, sustainable, and scalable routes.

A plausible and direct pathway involves the catalytic hydrogenation of 1-propylcyclopropanecarboxaldehyde. This approach mirrors established methods for producing cyclopropylmethanol (B32771) from its corresponding aldehyde beilstein-journals.orglibretexts.org. The key challenge lies in the efficient synthesis of the aldehyde precursor. One potential route is the cyclopropanation of trans-2-hexenal (B146799) google.com. Research should be directed toward optimizing this cyclopropanation and subsequent reduction using green chemistry principles researchgate.netucl.ac.uk. This includes employing heterogeneous catalysts that are easily recoverable, using safer solvents, and operating under milder reaction conditions to minimize energy consumption and waste generation beilstein-journals.orgacs.org.

Alternative strategies could involve the direct cyclopropanation of 1-penten-1-ol derivatives or biocatalytic routes using engineered enzymes to achieve high stereoselectivity, a critical aspect for pharmaceutical applications researchgate.netacs.org. Comparing these potential pathways based on sustainability metrics will be crucial.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Catalytic Hydrogenation of Aldehyde | High atom economy; potential for using H₂ as a clean reductant. libretexts.org | Efficient and green synthesis of the 1-propylcyclopropanecarboxaldehyde precursor. |

| Biocatalytic Routes | High enantioselectivity; mild, aqueous reaction conditions. researchgate.netacs.org | Enzyme discovery and engineering for substrate specificity; scalability of biocatalytic processes. |

| Mechanochemical Synthesis | Solvent-free or solvent-minimized reactions; enhanced reaction rates. ucl.ac.uk | Adapting Simmons-Smith or other cyclopropanation reactions to ball-milling conditions for the specific substrate. |

| Photocatalytic Cyclopropanation | Use of visible light as a renewable energy source; mild reaction conditions. researchgate.net | Development of suitable photocatalysts and carbene precursors for efficient reaction with alkene precursors. |

Exploration of Novel Reactivity Patterns for the this compound Skeleton

The high ring strain of the cyclopropane (B1198618) moiety endows cyclopropylcarbinyl systems with unique reactivity, most notably the tendency to undergo ring-opening reactions via cyclopropylcarbinyl cations researchgate.netnd.edu. These versatile intermediates can rearrange to form cyclobutyl or homoallyl structures, providing access to diverse molecular scaffolds beilstein-journals.org. The presence of a propyl group at the C1 position is expected to significantly influence the stability and reaction pathways of these cationic intermediates.

Future research should systematically investigate the reactivity of the this compound skeleton under various conditions (acidic, radical, transition-metal catalysis). The electron-donating nature of the propyl group could stabilize an adjacent carbocation, potentially favoring specific rearrangement pathways over others acs.org. Computational studies predict that such substituents play a critical role in shaping the potential energy surface of these cationic systems acs.org. Key research questions include:

How does the steric and electronic influence of the C1-propyl group direct the regioselectivity of acid-catalyzed ring-opening reactions?

Can radical-mediated ring-opening/cyclization cascades be developed to create complex polycyclic structures from this compound derivatives? nih.gov

Can the hydroxyl group be used as a directing group to achieve selective C-H or C-C bond functionalization on the cyclopropane ring or the propyl chain? rsc.org

Exploring these novel reactivity patterns could unlock access to previously inaccessible chemical space and provide new tools for synthetic chemists.

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques

A deep understanding of the reaction mechanisms governing the transformations of this compound is essential for controlling reaction outcomes and designing rational synthetic strategies. The transient and complex nature of the intermediates, particularly the non-classical cyclopropylcarbinyl cations, necessitates the use of advanced analytical and computational tools beilstein-journals.orgacs.org.

Future mechanistic studies should employ a synergistic approach combining experimental and theoretical methods.

Computational Chemistry: High-level density functional theory (DFT) and ab initio calculations can be used to map the potential energy surfaces of reaction pathways, identify transition states, and predict the relative stabilities of intermediates like the cyclopropylcarbinyl, cyclobutyl, and homoallyl cations acs.org. This can provide crucial insights into how the propyl substituent influences kinetic and thermodynamic outcomes.

Advanced Spectroscopy: In-situ spectroscopic techniques, such as low-temperature NMR and IR spectroscopy, can be used to directly observe and characterize reactive intermediates that are too unstable to be isolated.

Kinetics and Isotope Effects: Detailed kinetic studies, including the measurement of kinetic isotope effects, can help elucidate the rate-determining steps and the nature of the transition states in key transformations.

Table 2: Advanced Techniques for Mechanistic Investigation

| Technique | Information Provided | Research Focus for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Transition state geometries and energies; relative stability of intermediates. acs.org | Elucidating the effect of the propyl group on the cyclopropylcarbinyl-homoallyl cation rearrangement pathway. |

| In-situ NMR Spectroscopy | Direct observation and structural characterization of transient species. | Trapping and characterizing cationic intermediates generated under superacidic conditions. |

| Kinetic Isotope Effect (KIE) Studies | Information about bond-breaking/forming in the rate-determining step. | Differentiating between concerted and stepwise mechanisms in ring-opening reactions. |

| Femtosecond Transient Absorption Spectroscopy | Probing ultrafast reaction dynamics and short-lived excited states. | Investigating the dynamics of photochemical reactions involving the cyclopropane ring. |

Design of Highly Selective Catalytic Systems for this compound Transformations

Achieving high levels of selectivity (chemo-, regio-, diastereo-, and enantio-) is a central goal in modern organic synthesis. For this compound, the development of bespoke catalytic systems is crucial for unlocking its full synthetic potential, especially for applications in life sciences where chirality is paramount.

Future research should focus on several catalytic paradigms:

Enantioselective Catalysis: Developing chiral catalysts for reactions such as the kinetic resolution of racemic this compound or the asymmetric functionalization of its prochiral derivatives. Biocatalysis, using engineered enzymes like myoglobin (B1173299) variants or lipases, offers a promising avenue for such transformations under green conditions acs.org.

Regioselective Ring-Opening: Designing transition-metal or Lewis acid catalysts that can selectively cleave one of the internal C-C bonds of the cyclopropane ring, guided by the electronic properties of the propyl and hydroxymethyl substituents.

C-H Functionalization: Exploring transition-metal catalysts (e.g., based on palladium, rhodium, or iridium) for the selective functionalization of specific C-H bonds on either the cyclopropane ring or the propyl side chain, a strategy that maximizes atom economy rsc.orgresearchgate.net.

Table 3: Potential Catalytic Approaches for Selective Transformations

| Catalytic Approach | Target Transformation | Potential Catalyst Class |

|---|---|---|

| Biocatalysis | Enantioselective acylation/oxidation | Lipases, Oxidoreductases, Engineered P450s acs.org |

| Transition-Metal Catalysis | Regioselective ring-opening/alkynylation | Gold(I), Palladium(0), Copper(I) rsc.org |

| Organocatalysis | Asymmetric transformations of derivatives | Chiral phosphoric acids, Cinchona alkaloids rsc.org |

| Photoredox Catalysis | Radical-mediated functionalization | Iridium or Ruthenium complexes nih.gov |

Expanding the Scope of Applications for this compound in Chemical Biology and Materials Science

The cyclopropane ring is a valuable structural motif in medicinal chemistry, often imparting metabolic stability, conformational rigidity, and improved binding affinity to bioactive molecules . The this compound scaffold, with its combination of a strained ring, a functional handle (the alcohol), and a lipophilic alkyl chain, represents an attractive building block for novel applications.

Future research should explore the incorporation of this scaffold into:

Pharmaceuticals: The scaffold could be used to synthesize new chemical entities for drug discovery programs. The propyl group can modulate lipophilicity to enhance cell permeability, while the cyclopropane ring acts as a rigid spacer or a bioisostere for other chemical groups. Its derivatives could be investigated as novel peptidyl fluoromethyl ketone inhibitors or as components in PROTACs mdpi.com.

Agrochemicals: Many successful pesticides and herbicides contain cyclopropane rings. The unique properties of the (1-propylcyclopropyl)methyl group could lead to the development of new agrochemicals with improved efficacy and environmental profiles .

Materials Science: The rigid structure of the cyclopropane ring can be exploited in the design of new polymers and liquid crystals. The hydroxyl group provides a convenient point for polymerization or attachment to other material components .

Chemical Biology: Derivatives of this compound could be used as molecular probes to study biological systems. For example, they could be incorporated into "click chemistry" handles for labeling biomolecules or used to build novel scaffolds for combinatorial library synthesis .

By systematically exploring these avenues, the scientific community can harness the unique structural and chemical properties of this compound to drive innovation across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1-Propylcyclopropyl)methanol with optimal yield?

- Methodology : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of cyclopropane precursors. For example, intermediates like bicyclo[2.2.1]heptane derivatives () or methylaminocyclopropane analogs () require multi-step reactions. Key steps include:

- Ring functionalization : Use Grignard reagents or transition-metal catalysts to introduce the propyl group.

- Hydroxylation : Oxidative methods (e.g., Sharpless dihydroxylation) or alcohol protection/deprotection strategies.

- Yield optimization : Adjust reaction time (12-48 hrs), temperature (0°C to reflux), and solvent polarity (e.g., THF or dichloromethane) based on intermediate stability .

Q. How can researchers purify this compound to achieve >90% purity for biological assays?

- Methodology :

- Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate 8:1 to 3:1).

- Recrystallization : Dissolve crude product in methanol at 50°C, then cool to -20°C for crystallization ( ).

- Quality control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times to standards .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and hydroxyl group (broad singlet at δ 1.5–2.5 ppm).

- IR : Detect O-H stretch (~3200–3600 cm⁻¹) and cyclopropane C-H bending (~700–1000 cm⁻¹).

- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H⁺] and fragmentation patterns ().

Advanced Research Questions

Q. How should researchers resolve contradictory data in cyclopropane methanol derivative studies (e.g., synthetic yields vs. computational predictions)?

- Methodology :

- Systematic review : Compile reaction conditions (solvent, catalyst, temperature) from literature () and compare with DFT calculations (e.g., Gibbs free energy barriers).

- Error analysis : Identify outliers in yield data (e.g., moisture-sensitive intermediates) using statistical tools like Grubbs’ test.

- Experimental validation : Replicate conflicting syntheses under controlled inert conditions (argon atmosphere, anhydrous solvents) .

Q. What computational strategies predict the reactivity of this compound in drug design?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., neurotransmitter transporters).

- MD simulations : Analyze stability of cyclopropane rings in aqueous/PBS buffers over 100 ns trajectories.

- InChI Key utilization : Cross-reference databases (PubChem, ECHA) for structural analogs and bioactivity data ().

Q. How can researchers design experiments to assess the biological activity of this compound?

- Methodology :

- In vitro assays : Test cytotoxicity (MTT assay) and receptor binding (radioligand displacement) at concentrations 1–100 µM.

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values.

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS ( ).

Q. What strategies mitigate stability issues of this compound during long-term storage?

- Methodology :

- Lyophilization : Freeze-dry in PBS (pH 7.4) and store at -80°C under nitrogen.

- Stabilizers : Add antioxidants (0.1% BHT) or cyclodextrin inclusion complexes.

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Contradiction Analysis & Experimental Design

Q. How do steric effects of the cyclopropane ring influence the compound’s reactivity in nucleophilic substitutions?

- Methodology :

- Kinetic studies : Compare reaction rates with non-cyclopropane analogs (e.g., cyclohexylmethanol) under SN2 conditions.

- X-ray crystallography : Resolve 3D structure to measure bond angles/distortions ().

- Theoretical modeling : Calculate strain energy (Benson group increments) and correlate with experimental data .

Q. What experimental controls are essential when studying enantioselective synthesis of this compound?

- Methodology :

- Chiral chromatography : Use Chiralpak® columns to separate enantiomers and determine ee (%) via UV detection.

- Chiral auxiliaries : Test (+)- and (-)-menthol derivatives for asymmetric induction.

- Negative controls : Run reactions without catalysts to confirm stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.